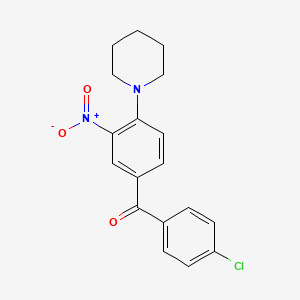![molecular formula C22H24N2O7 B3935196 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE](/img/structure/B3935196.png)
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE
Übersicht
Beschreibung
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both nitro and carbamoyl functional groups, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE typically involves multi-step organic reactions. The initial step often includes the nitration of a methyl-substituted aromatic compound to introduce the nitro group. This is followed by the formation of an oxoethyl intermediate through a series of reactions involving oxidation and esterification. The final step involves the coupling of the oxoethyl intermediate with a carbamoyl butanoate derivative under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to the formation of nitroso or hydroxylamine intermediates.
Wissenschaftliche Forschungsanwendungen
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-METHYL-4-NITROPHENYL N-(4-METHYL-3-NITROPHENYL)CARBAMATE
- 4-METHYL-3-NITROPHENYL ISOCYANATE
- N-(4-METHOXY-2-NITROPHENYL)-3-NITROBENZAMIDE
Uniqueness
Compared to similar compounds, 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its structure allows for a wide range of applications in different fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-(4-ethoxyanilino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7/c1-3-30-18-11-9-17(10-12-18)23-21(26)5-4-6-22(27)31-14-20(25)16-8-7-15(2)19(13-16)24(28)29/h7-13H,3-6,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFYAWMXHMEMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2-chloro-4-ethoxy-5-methoxybenzyl)(methyl)amino]methyl}-1-cyclopentylpyrrolidin-2-one](/img/structure/B3935126.png)
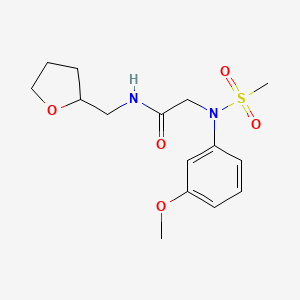
![5-Methyl-3-(5-thiophen-2-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2-oxazole](/img/structure/B3935140.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935144.png)
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B3935149.png)
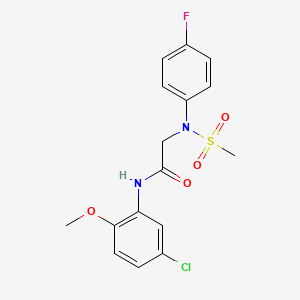
![N-[(3-chlorophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3935165.png)
![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B3935167.png)
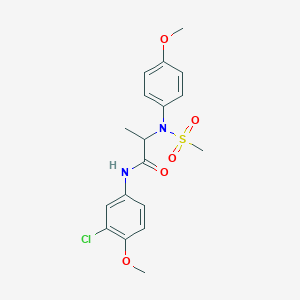
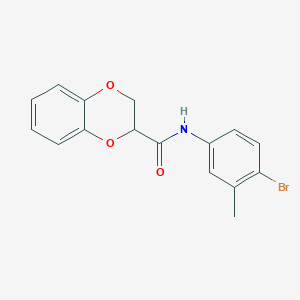
![1-[6-Tert-butyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3935187.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3935194.png)
